molecular formula C7H11IO B14259239 5-Iodo-3-methylhexa-2,4-dien-1-ol CAS No. 206998-22-3

5-Iodo-3-methylhexa-2,4-dien-1-ol

Cat. No.: B14259239
CAS No.: 206998-22-3
M. Wt: 238.07 g/mol
InChI Key: AKNQZUWKJFDHDP-UHFFFAOYSA-N
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Description

5-Iodo-3-methylhexa-2,4-dien-1-ol is a halogenated dienol characterized by a conjugated diene system (C2–C4), a hydroxyl group at the terminal carbon (C1), a methyl substituent at C3, and an iodine atom at C5. This unique structure confers distinct physicochemical properties, such as enhanced molecular polarizability due to the iodine atom and steric effects from the methyl group.

Properties

CAS No.

206998-22-3

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

5-iodo-3-methylhexa-2,4-dien-1-ol

InChI

InChI=1S/C7H11IO/c1-6(3-4-9)5-7(2)8/h3,5,9H,4H2,1-2H3

InChI Key

AKNQZUWKJFDHDP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C=C(C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylhexa-2,4-dien-1-ol typically involves the iodination of 3-methylhexa-2,4-dien-1-ol. This can be achieved through the reaction of 3-methylhexa-2,4-dien-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-3-methylhexa-2,4-dien-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylhexa-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the conjugated diene system play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Iodo-3-methylhexa-2,4-dien-1-ol C₇H₁₁IO 226.07 Iodo (C5), methyl (C3)
Deca-2,4-dien-1-ol C₁₀H₁₈O 154.25 None
(E,E)-Hepta-2,4-dien-1-ol C₇H₁₂O 112.17 None
5-Methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol C₂₀H₂₂O₃S 342.45 Tosyl (C3), phenyl (C1), methyl (C5)
Nona-2,4-dien-1-ol C₉H₁₆O 140.23 None

Physical and Chemical Properties

  • Molecular Weight and Polarity: The iodine atom in this compound significantly increases its molecular weight (226.07 g/mol) compared to non-halogenated analogs like hepta-2,4-dien-1-ol (112.17 g/mol).
  • Stability: Iodo compounds are generally less stable under UV light compared to chloro or non-halogenated derivatives, necessitating storage in dark conditions.
  • Acidity: The hydroxyl group’s acidity is influenced by conjugation with the diene system. Substituents like iodine (electron-withdrawing) may slightly increase acidity compared to non-halogenated dienols .

Research Findings and Limitations

Current literature lacks direct experimental data on this compound, necessitating extrapolation from structural analogs. For instance, the synthesis of 5-methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol () suggests that radical-mediated allenylation could be adapted for the target compound, albeit with modifications to accommodate iodine’s reactivity . Comparative stability studies and spectroscopic data (e.g., NMR, IR) for halogenated dienols remain gaps in existing research.

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